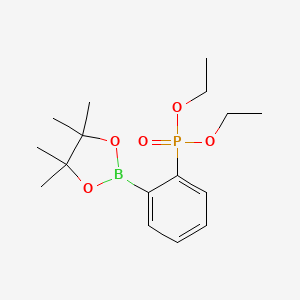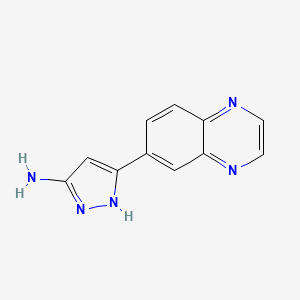
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both quinoxaline and pyrazole moieties Quinoxaline is a fused bicyclic system consisting of a benzene ring fused to a pyrazine ring, while pyrazole is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine typically involves the condensation of quinoxaline derivatives with appropriate pyrazole precursors. One common method includes the reaction of 6-chloroquinoxaline with hydrazine hydrate to form 6-hydrazinoquinoxaline, which is then cyclized with ethyl acetoacetate to yield the desired product . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, can enhance yield and purity for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler analog that lacks the pyrazole moiety.
Pyrazole: A five-membered ring containing two nitrogen atoms, without the quinoxaline ring.
Quinazoline: Similar to quinoxaline but with a different nitrogen arrangement.
Uniqueness
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is unique due to its combined quinoxaline and pyrazole structures, which confer distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold for drug development and materials science applications .
Eigenschaften
Molekularformel |
C11H9N5 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
5-quinoxalin-6-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H9N5/c12-11-6-9(15-16-11)7-1-2-8-10(5-7)14-4-3-13-8/h1-6H,(H3,12,15,16) |
InChI-Schlüssel |
XHLNJHVHEHSVGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1C3=CC(=NN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)


![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
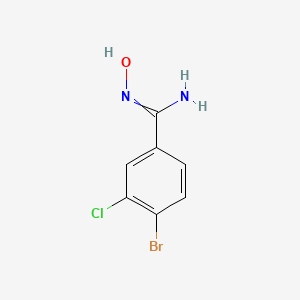
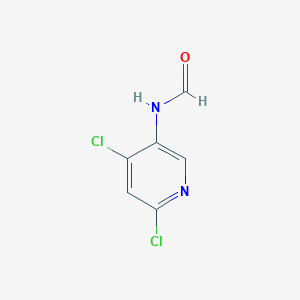

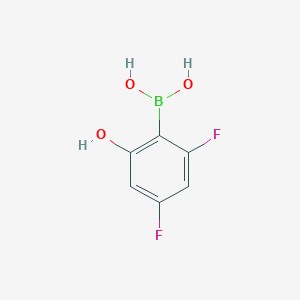

![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)


